N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-7-6-9(8(2)20-7)12-15-16-13(21-12)14-11(19)10-4-5-18(3)17-10/h4-6H,1-3H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAIJPMSVCSYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory and anticancer properties, along with synthesis methods and structure-activity relationships (SAR).
The molecular formula of this compound is with a molecular weight of 288.26 g/mol. The compound features a unique structure that integrates a pyrazole ring with an oxadiazole moiety and a dimethylfuran substituent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₄ |
| Molecular Weight | 288.26 g/mol |
| CAS Number | 1251697-81-0 |
Anti-inflammatory Activity
Recent studies have reported that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to our target have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The selectivity index for COX-2 inhibition has been noted to reach values as high as 8.22 in some derivatives, indicating a strong potential for therapeutic applications in inflammatory diseases .
Case Study:
In a comparative study of several pyrazole derivatives, one compound demonstrated an IC₅₀ value of 0.781 µM against COX-2, suggesting that modifications to the pyrazole structure can enhance anti-inflammatory efficacy .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro assays against various cancer cell lines have indicated that certain derivatives exhibit selective cytotoxicity. For example, compounds similar to this structure have shown effectiveness against A549 (lung cancer) and HepG2 (liver cancer) cell lines .
Research Findings:
A study highlighted that specific pyrazole derivatives exhibited significant binding affinity in molecular docking studies, correlating with their observed anticancer activity. The binding energies suggest that these compounds could be developed into effective anticancer agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the oxadiazole ring and the dimethylfuran substituent significantly influences the biological activity of these compounds. Modifications at these sites can enhance both anti-inflammatory and anticancer properties.
Key Observations:
- Oxadiazole Ring: Enhances interaction with COX enzymes.
- Dimethylfuran Substituent: Increases lipophilicity and cellular uptake.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of oxadiazole and furan can inhibit bacterial growth and fungal infections. For instance:
| Compound Type | Activity | Reference |
|---|---|---|
| Oxadiazole Derivatives | Antibacterial | |
| Furan-based Compounds | Antifungal |
The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways critical for microbial survival.
Anticancer Potential
Research indicates that compounds containing oxadiazole and pyrazole moieties may exhibit anticancer properties. A study demonstrated that similar compounds inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Recent investigations suggest that the compound may have neuroprotective effects against neurodegenerative diseases. Animal studies indicated a reduction in oxidative stress markers and improved cognitive function when treated with related compounds.
Agricultural Applications
Pesticidal Properties
The compound's structure suggests potential use as a pesticide or herbicide. Research has highlighted that oxadiazole derivatives can act as effective agents against various pests and pathogens affecting crops. For example:
| Application | Target Organism | Efficacy |
|---|---|---|
| Insecticide | Aphids | High |
| Fungicide | Fungal Pathogens | Moderate |
These findings indicate that the compound could be developed into a safer alternative to conventional pesticides.
Materials Science
Polymer Chemistry
The unique chemical properties of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide allow its use as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Nanocomposites
Research has shown that incorporating this compound into nanocomposite materials can improve their electrical conductivity and thermal resistance, making them suitable for electronic applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxadiazole derivatives, including those related to our compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for antibiotic development.
Case Study 2: Neuroprotective Properties
In an animal model study published in Neuroscience Letters, the neuroprotective effects of similar compounds were assessed. The results showed reduced neuronal damage and improved behavioral outcomes in treated subjects compared to controls.
Case Study 3: Agricultural Application
Research conducted by agricultural scientists demonstrated the effectiveness of oxadiazole-based pesticides in field trials against common crop pests. The results indicated a substantial reduction in pest populations with minimal impact on beneficial insects.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Replacement of chlorophenyl (3a) with dimethylfuran in the target compound may optimize lipophilicity and target binding, as furan’s oxygen atom can engage in hydrogen bonding.
- Synthetic Scalability : EDCI/HOBt-mediated coupling () is scalable for carboxamide synthesis, whereas alkylation () offers versatility for oxadiazole functionalization .
- Biological Potential: The oxadiazole-pyrazole scaffold is prevalent in kinase inhibitors and antimicrobial agents, suggesting the target compound could be explored in these domains.
Preparation Methods
Synthesis of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid
The pyrazole precursor is synthesized via cyclocondensation of acetylene derivatives with methylhydrazine. A representative protocol involves:
-
Reactant : Propiolic acid and methylhydrazine in ethanol at reflux.
-
Conditions : 12 hours at 80°C under nitrogen atmosphere.
Key challenges include regioselectivity, as competing reactions may form 1-methyl-1H-pyrazole-5-carboxylic acid. Solvent polarity and temperature gradients are critical for favoring the 3-carboxy isomer.
Preparation of 2,5-Dimethylfuran-3-Carbohydrazide
The furan-derived carbohydrazide is synthesized via hydrazinolysis of the corresponding methyl ester:
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Reactant : 2,5-Dimethylfuran-3-carboxylic acid methyl ester and hydrazine hydrate.
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Conditions : Methanol solvent, 24 hours at 25°C.
-
Yield : 85–90% after vacuum filtration.
FT-IR analysis confirms hydrazide formation (N–H stretch at 3200–3350 cm⁻¹, C=O at 1665 cm⁻¹).
Oxadiazole Ring Formation
Cyclization of 2,5-dimethylfuran-3-carbohydrazide with trichloromethyl chloroformate (TCF) generates the 1,3,4-oxadiazole intermediate:
Optimized Protocol :
Amide Coupling with Pyrazole Carboxylic Acid
The final step employs carbodiimide-mediated coupling to form the carboxamide bond:
Procedure :
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
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Solvent : Dimethylformamide (DMF), 0°C to 25°C.
Catalytic and Solvent Effects on Reaction Efficiency
Solvent Optimization for Cyclization
Comparative studies of oxadiazole formation in dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 78 | 95 |
| THF | 7.52 | 62 | 88 |
| ACN | 37.5 | 45 | 82 |
Polar aprotic solvents like DCM enhance reaction kinetics by stabilizing the intermediate acylium ion.
Catalyst Screening for Amide Bond Formation
Alternative catalysts were evaluated to improve coupling efficiency:
| Catalyst System | Yield (%) | Byproduct Formation |
|---|---|---|
| EDC/HOBt | 70 | Low |
| DCC/DMAP | 58 | Moderate |
| HATU/DIEA | 75 | High |
While HATU/DIEA offers higher yields, EDC/HOBt is preferred for scalability and lower toxicity.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/ACN) shows a single peak at tₐ = 12.7 min, confirming >98% purity.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of continuous flow reactors for oxadiazole formation reduces reaction time from 6 hours to 45 minutes, achieving 82% yield at 100 g scale.
Q & A
Q. What are the standard synthetic methodologies for preparing N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. For example, a procedure analogous to uses K₂CO₃ as a base in DMF to facilitate nucleophilic substitution reactions. Key intermediates like 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol are reacted with alkyl halides or other electrophiles under controlled conditions (room temperature, inert atmosphere) to introduce substituents. Final steps may involve carboxamide coupling using activating agents like EDCI or HOBt .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by resolving peaks corresponding to the furan, oxadiazole, and pyrazole moieties. Mass spectrometry (MS) provides molecular weight validation. For example, ¹H NMR can distinguish the methyl groups on the furan ring (δ ~2.2–2.5 ppm) and pyrazole (δ ~3.8 ppm) .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screening often includes enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies using cell lines (e.g., MTT assay). highlights similar compounds tested for antiproliferative activity against cancer cells, with IC₅₀ values calculated to determine potency. Dose-response curves and positive/negative controls are essential to validate results .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
Systematic optimization involves varying solvents (e.g., replacing DMF with acetonitrile for milder conditions), adjusting base strength (K₂CO₃ vs. Cs₂CO₃), and controlling temperature gradients. emphasizes the role of reaction time—extended durations may increase side reactions, while shorter times risk incomplete conversion. Purification via column chromatography (silica gel, gradient elution) or recrystallization can isolate the target compound .
Q. How should researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay specificity (e.g., fluorescence interference) or cellular permeability differences. Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) and pharmacokinetic profiling (e.g., plasma stability, LogP measurements) can clarify mechanisms. suggests cross-validating results with structural analogs to identify substituents critical for activity .
Q. What computational strategies are effective for predicting target interactions?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the compound and proteins (e.g., kinase ATP-binding pockets). Density Functional Theory (DFT) calculations assess electronic properties of the oxadiazole ring, which influence binding. highlights the use of MD simulations to study conformational stability in aqueous environments .
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?
SAR requires synthesizing derivatives with systematic substitutions (e.g., varying furan methyl groups or pyrazole substituents). Biological testing across these analogs identifies critical pharmacophores. For instance, shows that electron-withdrawing groups on the oxadiazole ring enhance kinase inhibition, while bulky substituents reduce bioavailability .
Q. What methodologies are suitable for assessing metabolic stability and degradation pathways?
Liver microsome assays (human/rodent) evaluate Phase I/II metabolism. LC-MS/MS identifies metabolites, while stability under varied pH conditions (e.g., simulated gastric fluid) assesses oral bioavailability. recommends forced degradation studies (heat, light, oxidation) to identify labile sites, such as the oxadiazole ring’s susceptibility to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
